![molecular formula C13H19NO3 B2693006 2-cyclopentyl-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide CAS No. 1396682-88-4](/img/structure/B2693006.png)
2-cyclopentyl-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclopentyl-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide, also known as CP94, is a selective antagonist of the serotonin 5-HT1B receptor. It has been extensively studied for its potential use in the treatment of various neurological disorders, including migraine, depression, and anxiety.
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
A study by Nozoe et al. (1971) focuses on the formation of azulene derivatives from 2H-cyclohepta[b]furan-2-one derivatives, highlighting the chemical reactivity of furan-containing compounds in the presence of malonitrile, cyanoacetamide, and other reagents. This research presents a pathway for synthesizing trisubstituted azulene derivatives, essential for developing novel organic materials (Nozoe, Takase, Nakazawa, & Fukuda, 1971).
Renewable Amine and Alcohol Formation
Liu et al. (2017) explored the reactivity of the renewable amide 3-acetamido-5-acetylfuran, leading to the production of amino-substituted furan and alcohol derivatives through catalytic processes. This study underscores the compound's potential in synthesizing renewable chemicals and intermediates for further chemical transformations (Liu, Stähler, Murphy, Furlong, & Kerton, 2017).
Advanced Synthesis Techniques
He et al. (2018) described a palladium-catalyzed cascade reaction process for synthesizing 2-(furan-3-yl)acetamides, demonstrating the compound's versatility in forming diverse chemical structures. This method allows for efficient and selective synthesis, offering pathways to novel chemical entities with potential pharmaceutical and material science applications (He, Zheng, Liu, Song, Sun, & Chai, 2018).
properties
IUPAC Name |
2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-12(11-5-6-17-9-11)8-14-13(16)7-10-3-1-2-4-10/h5-6,9-10,12,15H,1-4,7-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRINGMZVNXPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.